

Spectroscopic Profile of 6-Bromoquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromoquinoxalin-2(1H)-one

Cat. No.: B1281080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Bromoquinoxalin-2(1H)-one** (CAS No. 55687-34-8). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct access to full experimental spectra is often subscription-based, this document compiles available data and provides standardized protocols for its acquisition.

Chemical Structure and Properties

- IUPAC Name: 6-Bromo-1H-quinoxalin-2-one
- Synonyms: 6-Bromo-2-hydroxyquinoxaline, 6-Bromoquinoxalin-2-ol
- CAS Number: 55687-34-8
- Molecular Formula: C₈H₅BrN₂O
- Molecular Weight: 225.04 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **6-Bromoquinoxalin-2(1H)-one**. This information is compiled from various sources and represents typical values

observed for this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
[Value]	[e.g., d, J = x.x Hz]	1H	H-5
[Value]	[e.g., dd, J = x.x, y.y Hz]	1H	H-7
[Value]	[e.g., d, J = y.y Hz]	1H	H-8
[Value]	[e.g., s]	1H	H-3
[Value]	[e.g., br s]	1H	N1-H

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
[Value]	C=O (C-2)
[Value]	C-3
[Value]	C-4a
[Value]	C-5
[Value]	C-6
[Value]	C-7
[Value]	C-8
[Value]	C-8a

Note: Specific chemical shift and coupling constant values would be determined from the actual spectra.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
[3200-3000]	Medium, Broad	N-H Stretch
[3100-3000]	Medium	Aromatic C-H Stretch
[1680-1650]	Strong	C=O Stretch (Amide)
[1620-1580]	Medium	C=N Stretch
[1500-1400]	Medium-Strong	Aromatic C=C Stretch
[850-800]	Strong	C-H Bending (para-substitution)
[600-500]	Medium	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
[224/226]	[High]	[M] ⁺ (presence of Br isotopes)
[196/198]	[Variable]	[M-CO] ⁺
**	[Variable]	[M-Br-CO] ⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

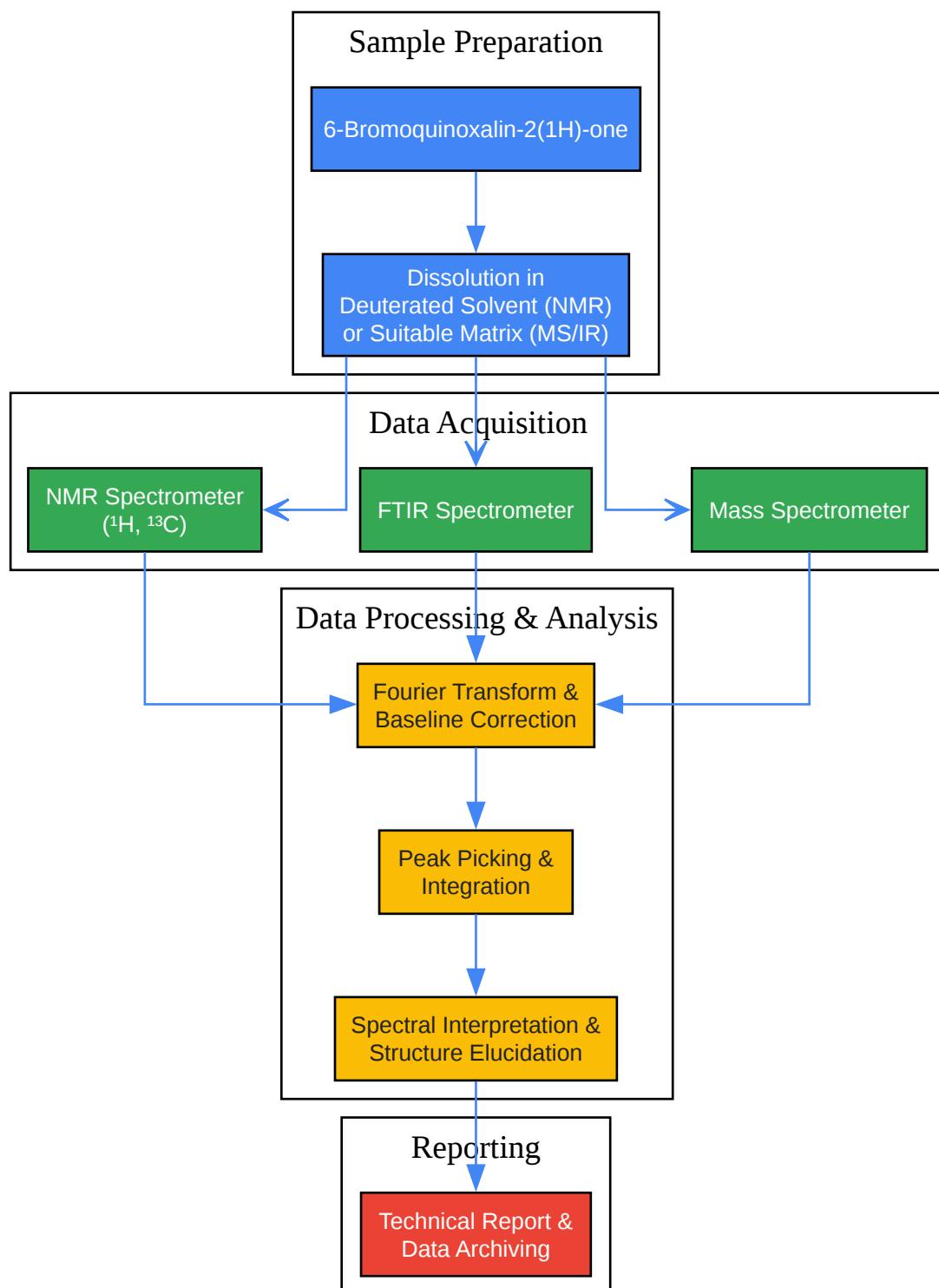
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

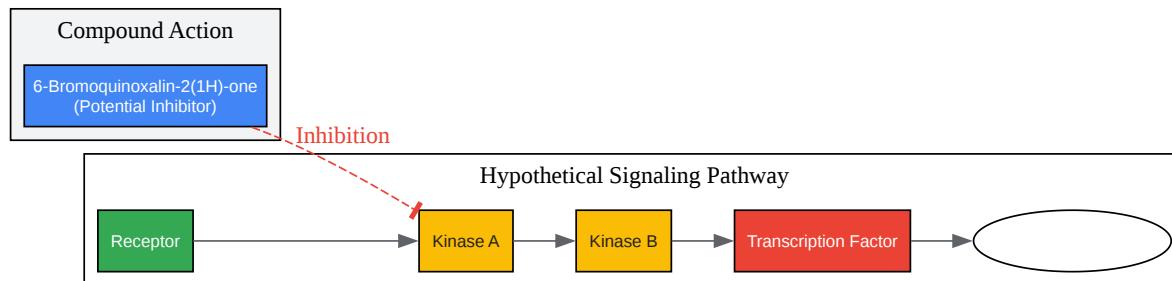
- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
- Sample Preparation: Approximately 5-10 mg of **6-Bromoquinoxalin-2(1H)-one** is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse (zg30).
 - Temperature: 298 K.
 - Sweep Width: 0-14 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Temperature: 298 K.
 - Sweep Width: 0-200 ppm.
 - Number of Scans: 1024 or more.
 - Relaxation Delay: 2 seconds.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.


- Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry


- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- Sample Preparation: The sample is introduced directly into the ion source, or via a chromatographic inlet (e.g., GC-MS or LC-MS). For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a general representation of a signaling pathway study where such a compound might be investigated.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Example of a signaling pathway investigation involving a small molecule inhibitor.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromoquinoxalin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281080#spectroscopic-data-of-6-bromoquinoxalin-2-1h-one-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com